

BMY-14802 Versus Other Sigma Ligands in Neurotoxicity Models: A Comparative Guide

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Compound of Interest

Compound Name: *BMY-14802 hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BMY-14802 and other sigma ligands in the context of preclinical neurotoxicity models. The data presented herein is compiled from various studies to facilitate an objective assessment of their neuroprotective potential and underlying mechanisms. A key finding from the available literature is that while BMY-14802 has demonstrated neuroprotective effects in a methamphetamine-induced neurotoxicity model, this action is likely not mediated by sigma receptors but rather through dopamine receptor antagonism[1]. This contrasts with other sigma ligands, particularly sigma-1 receptor agonists, whose neuroprotective effects are largely attributed to their interaction with the sigma-1 receptor.

Comparative Analysis of Neuroprotective Effects

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of BMY-14802 and other representative sigma ligands in different neurotoxicity models. It is important to note that the experimental conditions, including the specific models, cell types, and endpoints measured, vary between studies, which should be taken into consideration when comparing the data directly.

BMY-14802 in Methamphetamine-Induced Neurotoxicity

Model: Methamphetamine (METH)-induced dopaminergic neurotoxicity in mice. Key Finding: The neuroprotective effect of BMY-14802 in this model is suggested to be mediated by

dopamine receptor antagonism rather than sigma receptor interaction[1]. The (-)-enantiomer of BMY-14802, which has a lower affinity for the sigma site, was found to be more potent than the (+)-enantiomer in protecting against METH-induced neuropathology[1].

Compound	Dose/Concentration	Endpoint Measured	% Protection / Effect	Reference
(+/-)-BMY-14802	10-40 mg/kg	METH-induced striatal dopamine depletion	Attenuated dopamine depletion	[1]
(-)-BMY-14802	Not specified	METH-induced neuropathology	More potent than (+)-BMY-14802	[1]
Other Sigma Ligands	Not specified	METH-induced dopaminergic neuropathology	No alteration of neurotoxicity	[1]

Other sigma ligands tested in this model that showed no protective effect include: R-(+)-3-(3-hydroxyphenyl)-N-propylpiperidine hydrochloride, 1,3-di-o-tolyl-guanidine (DTG), rimcazole, clorgyline, and (-)-butaclamol.

Sigma-1 Receptor Agonists in Various Neurotoxicity Models

Model: Glutamate-induced excitotoxicity and oxidative stress models. Key Finding: Sigma-1 receptor agonists, such as PRE-084 and SA4503, have consistently demonstrated neuroprotective effects in models of excitotoxicity and oxidative stress, which are believed to be mediated through the sigma-1 receptor.

Compound	Model	Dose/Concentration	Endpoint Measured	% Protection / Effect	Reference
PRE-084	Excitotoxic brain injury (newborn mice)	0.1 µg/g and 10 µg/g	Lesion size in cortical gray matter	Significantly reduced lesion size	[2]
PRE-084	Glutamate excitotoxicity (organotypic spinal cord slices)	10 µM	Motoneuron survival	Significant neuroprotection	[3]
SA4503	Glutamate neurotoxicity (cultured rat retinal neurons)	0.1 - 100 µM	Neuronal cell death	Dose-dependent reduction in cell death	
SA4503	H ₂ O ₂ -induced oxidative stress (cultured cortical neurons)	Not specified	Neuronal cell death	Inhibited neuronal cell death	

Receptor Binding Affinities

The following table presents the binding affinities (K_i or IC₅₀ in nM) of BMY-14802 and other sigma ligands for sigma-1, sigma-2, and dopamine D2 receptors. This data helps to contextualize the potential mechanisms of action of these compounds.

Compound	Sigma-1 (Ki/IC50, nM)	Sigma-2 (Ki/IC50, nM)	Dopamine D2 (Ki/IC50, nM)	Reference
BMY-14802	2.5 - 26	180 - 1,500	4,900 - >10,000	[4][5]
PRE-084	2.2	8,400	>10,000	
SA4503	3.4	2,700	1,100	
Haloperidol	3.2	19	1.2	

Experimental Protocols

Methamphetamine-Induced Dopaminergic Neurotoxicity in Mice

This in vivo model is used to assess the neurotoxic effects of methamphetamine and to evaluate the neuroprotective potential of test compounds.

- Animals: Male mice (e.g., Swiss Webster or C57BL/6) are housed under standard laboratory conditions with ad libitum access to food and water.
- Drug Administration:
 - A neurotoxic regimen of methamphetamine is administered, for example, four injections of 5-10 mg/kg, s.c. or i.p., at 2-hour intervals[6].
 - The test compound (e.g., BMY-14802) or vehicle is administered at a specified time before the first methamphetamine injection.
- Endpoint Measurement (Striatal Dopamine Levels):
 - Animals are sacrificed at a predetermined time after the final methamphetamine injection (e.g., 2-3 days).
 - The striata are rapidly dissected and frozen.
 - Tissue is homogenized in a suitable buffer (e.g., perchloric acid solution)[7].

- The homogenate is centrifuged, and the supernatant is filtered[7].
- Dopamine levels in the supernatant are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection[7].
- Neuroprotection is calculated as the percentage reversal of the methamphetamine-induced dopamine depletion in the group treated with the test compound.

In Vitro Glutamate Excitotoxicity Assay

This in vitro model is used to screen for compounds that can protect neurons from glutamate-induced cell death.

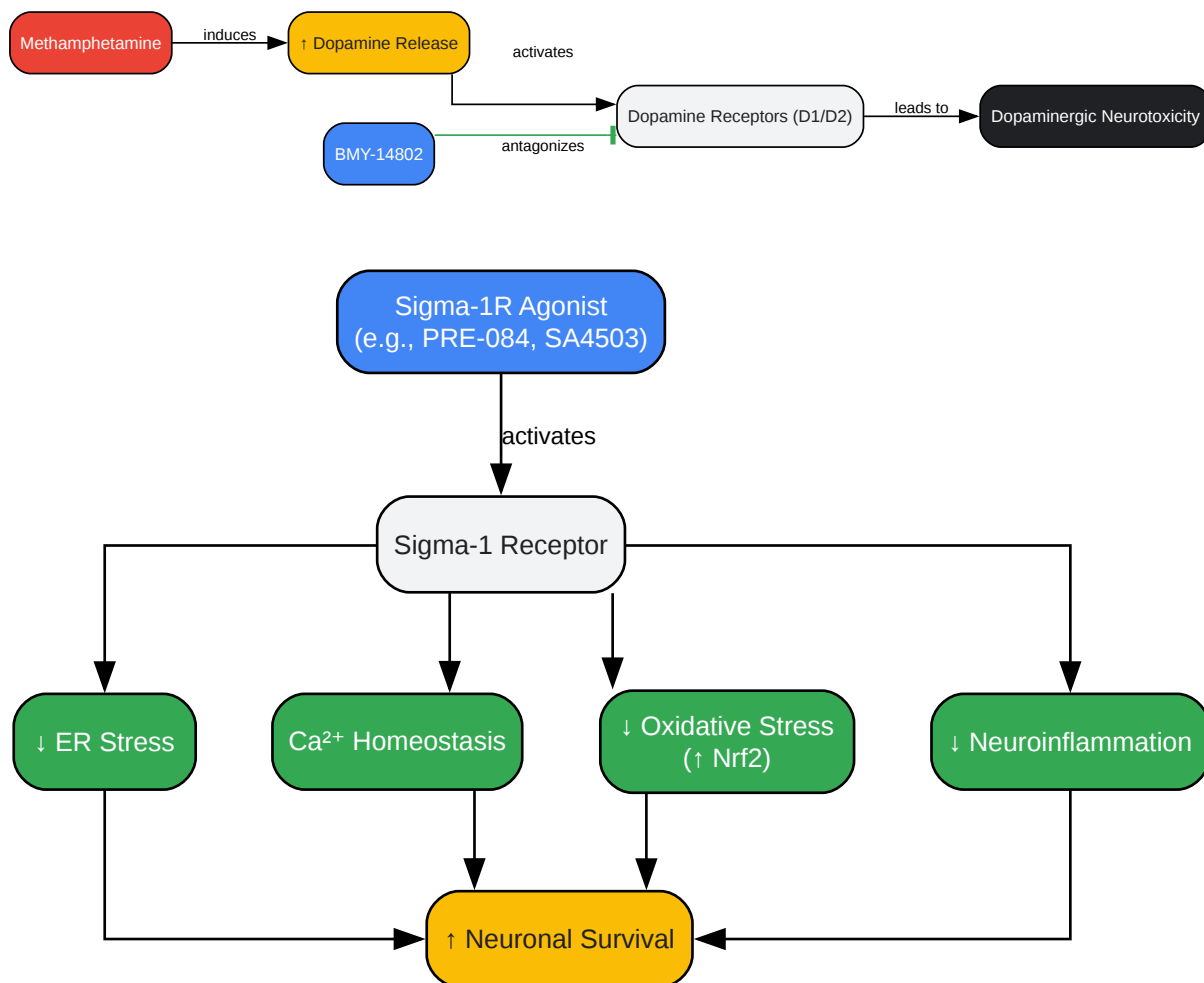
- Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media until mature (e.g., 14 days in vitro)[8][9].
- Compound Treatment:
 - The test compound (e.g., PRE-084) is added to the cell culture medium at various concentrations and incubated for a specified period (e.g., 24 hours) before the glutamate challenge[10].
- Glutamate Insult:
 - A neurotoxic concentration of L-glutamate (e.g., 100-500 μ M) is added to the culture medium for a defined duration (e.g., 20 minutes to 24 hours)[8][9].
- Assessment of Cell Viability/Death:
 - Cell viability is assessed 24 hours after the glutamate insult using methods such as:
 - Lactate Dehydrogenase (LDH) Assay: The amount of LDH released into the culture medium from damaged cells is measured spectrophotometrically. Higher LDH levels indicate greater cell death[11].
 - MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

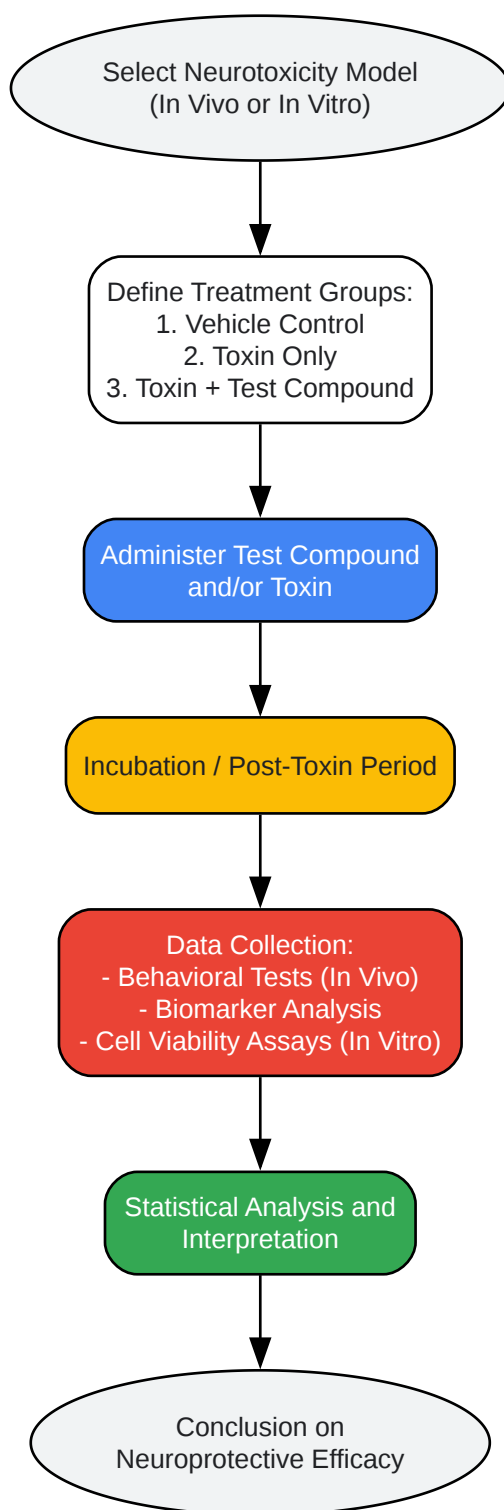
- Live/Dead Staining: Fluorescent dyes such as propidium iodide (stains dead cells) and calcein-AM (stains live cells) are used to visualize and quantify cell viability.
- Neuroprotection is quantified as the percentage reduction in cell death or increase in cell viability in cultures treated with the test compound compared to cultures treated with glutamate alone.

Signaling Pathways and Mechanisms of Action

BMY-14802: A Putative Dopamine Receptor-Mediated Mechanism in Methamphetamine Neurotoxicity

The neuroprotective effect of BMY-14802 against methamphetamine-induced neurotoxicity is thought to be independent of sigma receptors and may involve the antagonism of dopamine D2 receptors[1]. Methamphetamine induces a massive release of dopamine, leading to oxidative stress and neuronal damage. By blocking dopamine receptors, BMY-14802 may mitigate this overstimulation.





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